Cas no 40915-05-7 (6-Hydroxynorgestrel)

6-Hydroxynorgestrel Chemical and Physical Properties
Names and Identifiers
-
- Levonorgestrel 6-Hydroxy Impurity
- 6-Hydroxynorgestrel
-
- Inchi: 1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19?,20+,21+/m1/s1
- InChI Key: LUDPEOWAWHAHEP-CNIXEMJCSA-N
- SMILES: C([C@]12CC[C@]3([H])[C@@]4([H])CCC(=O)C=C4C(O)C[C@@]3([H])[C@]1([H])CC[C@@]2(O)C#C)C
6-Hydroxynorgestrel Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H939823-10mg |
6-Hydroxynorgestrel |
40915-05-7 | 10mg |
$ 1499.00 | 2023-04-15 | ||
TRC | H939823-1mg |
6-Hydroxynorgestrel |
40915-05-7 | 1mg |
$ 190.00 | 2023-04-15 |
6-Hydroxynorgestrel Related Literature
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 6-Hydroxynorgestrel
Comprehensive Overview of 6-Hydroxynorgestrel (CAS No. 40915-05-7): Properties, Applications, and Research Insights
6-Hydroxynorgestrel (CAS No. 40915-05-7) is a steroidal compound derived from norgestrel, a well-known synthetic progestin. This metabolite has garnered significant attention in pharmaceutical and biochemical research due to its unique structural modifications and potential therapeutic applications. As a hydroxylated derivative, it plays a critical role in metabolic pathways and is often studied for its interactions with hormone receptors. Researchers and healthcare professionals are increasingly interested in its pharmacokinetics, especially in the context of hormone replacement therapy (HRT) and contraceptive formulations.
The compound's molecular structure features a hydroxyl group at the 6-position, which enhances its polarity and influences its binding affinity. This modification is pivotal in understanding how 6-Hydroxynorgestrel compares to its parent compound, norgestrel, in terms of efficacy and safety. Recent studies have explored its potential role in women's health, particularly in addressing conditions like endometriosis and polycystic ovary syndrome (PCOS). These investigations align with growing public interest in personalized medicine and targeted therapies for hormonal imbalances.
From a synthetic chemistry perspective, 40915-05-7 serves as a key intermediate in the production of advanced steroidal drugs. Its synthesis involves selective oxidation steps, which are optimized for yield and purity—a topic frequently searched by organic chemists and pharmaceutical developers. The compound's stability under varying pH conditions also makes it a subject of interest in drug formulation research, particularly for oral and transdermal delivery systems.
In the realm of biomedical research, 6-Hydroxynorgestrel is often referenced in discussions about metabolite profiling and drug-drug interactions. With the rise of precision medicine, understanding how this metabolite behaves in combination with other therapeutics has become crucial. For instance, its interplay with CYP3A4 enzyme inhibitors is a hot topic in pharmacokinetic forums, as this enzyme significantly influences its clearance rate.
Environmental scientists have also examined 6-Hydroxynorgestrel due to its presence as a trace contaminant in water systems. As part of broader conversations about emerging pollutants and endocrine-disrupting chemicals (EDCs), its ecological impact is under scrutiny. This aligns with global trends toward green chemistry and sustainable pharmaceutical manufacturing, where researchers seek to minimize bioactive waste.
Analytical methods for detecting 40915-05-7, such as LC-MS/MS and high-performance liquid chromatography (HPLC), are frequently discussed in peer-reviewed journals. These techniques are vital for quality control in drug production and environmental monitoring. The compound's distinct UV absorption spectrum further aids its identification, making it a benchmark in analytical method development.
Clinically, the debate around progestin safety profiles often references 6-Hydroxynorgestrel as a case study. With increasing consumer demand for low-side-effect contraceptives, understanding its metabolic fate helps design next-generation products. Patient forums frequently inquire about hormonal acne and weight fluctuations linked to progestin derivatives, highlighting the need for transparent communication about such metabolites.
In summary, 6-Hydroxynorgestrel (CAS No. 40915-05-7) bridges multiple disciplines—from synthetic chemistry to clinical endocrinology. Its applications in drug development, environmental science, and personalized healthcare underscore its multidisciplinary relevance. As research evolves, this compound will likely remain at the forefront of discussions about steroid metabolism and therapeutic innovation.
40915-05-7 (6-Hydroxynorgestrel) Related Products
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)


